molecular formula C6H4BrF3N2O B2942478 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 1240602-39-4

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B2942478
CAS No.: 1240602-39-4
M. Wt: 257.01
InChI Key: OKPVWODKHJZUGG-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative known for its significant biological activities. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their diverse biological properties.

Preparation Methods

The synthesis of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol with bromine. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Scientific Research Applications

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol include:

The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which contribute to its high reactivity and potent biological activities.

Properties

IUPAC Name

5-bromo-2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c1-2-11-4(6(8,9)10)3(7)5(13)12-2/h1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPVWODKHJZUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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